2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-14(15-6-2-3-7-16(15)20)9-17(21)18-8-4-5-13-10-19-22-12-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVIPDHHSDWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic synthesis. One possible route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.
Attachment of the Propyl Chain: The isoxazole ring is then functionalized with a propyl chain using alkylation reactions.
Synthesis of the Indole Ring: The indole ring can be synthesized from an appropriate precursor, often involving Fischer indole synthesis.
Coupling of the Two Rings: The final step involves coupling the isoxazole-propyl intermediate with the indole-acetamide intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving isoxazole and indole motifs.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide would depend on its specific biological target. Generally, compounds with isoxazole and indole rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analog: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
Key Differences :
- Heterocycle Core: The target compound contains a 1,2-oxazole ring, whereas analogs such as compound 8a-w () feature a 1,3,4-oxadiazole core.
- Indole Substitution : The target compound’s indole is 1-methylated , increasing lipophilicity and steric hindrance compared to the unmethylated indole in analogs like 4 ().
- Linker Chemistry : The target compound uses a propyl chain to connect the acetamide to the oxazole, while analogs like 8a-w employ a sulfanyl bridge between the acetamide and oxadiazole-indole system. This impacts solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Functional Group Impact on Bioactivity
- 1,2-Oxazole vs. 1,3,4-Oxadiazole : The oxazole’s smaller ring size may improve membrane permeability but reduce binding affinity compared to the oxadiazole’s polarizable nitrogen-rich structure.
- Methylation of Indole : Enhances metabolic stability and CNS penetration but may reduce interactions with polar binding pockets .
Q & A
Q. What synthetic routes are commonly employed to synthesize 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step routes involving amide bond formation and heterocyclic ring construction. Key steps include alkylation of the indole nitrogen, followed by coupling with the oxazole-containing propylamine derivative. Optimization requires precise control of temperature (e.g., 60–80°C for amide coupling), solvent selection (e.g., DMF or THF for solubility), and catalysts (e.g., DCC or HOBt for efficient coupling). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). High-resolution crystallography using SHELX software can resolve ambiguities in molecular geometry .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Accelerated stability studies under controlled humidity (40–75%), temperature (4°C to 40°C), and light exposure are conducted. Techniques like HPLC and UV-Vis spectroscopy monitor degradation products. For long-term stability, lyophilization or storage in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and standardized protocols (e.g., IC50 determination with positive controls) minimizes variability. Dose-response curves and statistical analysis (e.g., ANOVA) identify outliers. Structural analogs can clarify structure-activity relationships (SAR) to isolate confounding factors .
Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structural analysis?
SHELXD and SHELXE are robust for experimental phasing of small molecules, even with twinned data. High-resolution data collection (≤1.0 Å) at synchrotron facilities improves model accuracy. For low-resolution datasets, molecular replacement using known indole/oxazole fragments as search models enhances reliability .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Surface plasmon resonance (SPR) measures real-time interaction kinetics. Knockout cell lines or RNAi silencing validate target relevance. Metabolomics (LC-MS) identifies downstream pathway alterations .
Q. How can synthetic by-products be minimized during large-scale production?
Flow chemistry reduces side reactions by enhancing mixing efficiency and heat transfer. Catalytic systems (e.g., Pd/C for hydrogenation) improve selectivity. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .
Q. What computational approaches compare the compound’s pharmacokinetics with structural analogs?
Quantitative Structure-Activity Relationship (QSAR) models predict ADME properties (e.g., logP, bioavailability). Molecular dynamics simulations (GROMACS) assess membrane permeability. Free-energy perturbation (FEP) calculations quantify binding differences to homologous targets .
Data Analysis and Experimental Design
Q. How should researchers design dose-ranging studies for in vivo efficacy trials?
Use a log-scale dose range (e.g., 0.1–100 mg/kg) to capture the therapeutic window. Include vehicle controls and reference compounds (e.g., indomethacin for anti-inflammatory studies). Pharmacokinetic sampling at multiple timepoints ensures correlation between plasma concentration and effect .
Q. What statistical methods are appropriate for analyzing high-throughput screening data?
Z-score normalization identifies hits with activity ≥3 standard deviations from the mean. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) accounts for multiple comparisons. Machine learning classifiers (e.g., random forests) prioritize compounds with desirable activity profiles .
Tables
Q. Table 1: Key Analytical Parameters
Q. Table 2: Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields, reduced side products |
| Solvent | DMF/THF (1:1) | Balances solubility and reactivity |
| Catalyst | DCC/HOBt | >90% amide coupling efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
